N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c23-18(14-4-6-16(7-5-14)22(25)26)13-20-19(24)15-2-1-3-17(12-15)30(27,28)21-8-10-29-11-9-21/h1-7,12,18,23H,8-11,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDDZUXVNFXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC(C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 3-aminobenzamide with morpholine-4-sulfonyl chloride under basic conditions.
Introduction of the Hydroxyethyl Group: The next step is the addition of the 2-hydroxy-2-(4-nitrophenyl)ethyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide core reacts with 2-bromo-2-(4-nitrophenyl)ethanol in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Key Structural Features
- Benzamide Core : Provides a stable framework for chemical modifications.
- Morpholine-4-Sulfonyl Group : Enhances solubility and biological activity.
- Nitrophenyl Group : Imparts potential for specific interactions in biological systems.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it an essential intermediate in organic synthesis. Researchers utilize it to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
In biological research, N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is investigated for its enzyme interactions and protein binding capabilities . The presence of hydroxyl and nitro groups facilitates hydrogen bonding and other biochemical interactions, which are crucial for studying cellular processes.
Medicine
The medicinal applications of this compound are particularly noteworthy. Derivatives of this compound are being explored for their therapeutic properties , including:
- Anti-inflammatory effects : Potential to inhibit inflammatory pathways.
- Anticancer activities : Targeting specific cancer-related pathways due to the unique structural components.
Research indicates that compounds with similar structures can influence critical biological targets, suggesting that this compound may also have significant therapeutic potential.
Industrial Applications
In the industrial sector, this compound can be utilized in the development of new materials that require specific chemical functionalities. Its versatility makes it suitable for creating polymers or coatings with tailored properties.
Mechanism of Action
The mechanism of action of N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding. The hydroxy and nitro groups can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound is compared to structurally related benzamide derivatives from the literature (Table 1).
Table 1: Structural Comparison of Benzamide Derivatives
Functional Group Implications
- Morpholine-4-sulfonyl vs. Oxadiazole/Thienyl : The morpholine group in the target compound increases solubility and hydrogen-bonding capacity compared to oxadiazole or thienyl groups in analogs, which prioritize metabolic stability or lipophilicity .
- Hydroxyl Group: The hydroxyl moiety in the target compound introduces polarity, contrasting with non-polar substituents like methyl or cyano groups in analogs, which may enhance membrane permeability .
Therapeutic Potential
- Cancer therapy : Isoxazole- and triazolopyrimidine-containing derivatives show kinase inhibition .
- Antiviral activity : Thienyl and oxadiazole derivatives disrupt viral replication machinery .
- Anti-thrombotic effects : Nitro-containing compounds modulate platelet aggregation pathways .
The target’s morpholine sulfonyl group may improve bioavailability in these contexts compared to thioether-linked analogs .
Biological Activity
N-[2-HYDROXY-2-(4-NITROPHENYL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine sulfonyl group, a hydroxylated ethyl moiety, and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 350.39 g/mol. The presence of the morpholine ring contributes to its pharmacological properties, enhancing solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and activity.
- Electrostatic Interactions : The nitro group may facilitate electrostatic interactions with positively charged residues in target proteins.
- Covalent Bonding : The sulfonyl group can engage in nucleophilic substitutions, potentially modifying the activity of enzymes involved in key metabolic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the pathogenesis of Alzheimer’s by regulating exosome release and ceramide metabolism. Inhibition of nSMase2 by this compound may reduce neuroinflammation and promote neuronal survival .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM across different cell types.
- Animal Models : In mouse models of Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by behavioral tests. The neuroprotective effects were attributed to decreased nSMase2 activity and subsequent alterations in lipid metabolism .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
